molecular formula C12H14N4O2S2 B2588629 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine CAS No. 496777-51-6

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine

Cat. No.: B2588629
CAS No.: 496777-51-6
M. Wt: 310.39
InChI Key: IKCVVSBFCOBOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine ring substituted with a 2-thienylsulfonyl group. This structure combines the electron-deficient pyrimidine moiety with a sulfonylated piperazine, which may enhance binding affinity to biological targets.

Properties

IUPAC Name

2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c17-20(18,11-3-1-10-19-11)16-8-6-15(7-9-16)12-13-4-2-5-14-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCVVSBFCOBOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348064
Record name 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496777-51-6
Record name 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine typically involves the reaction of a pyrimidine derivative with a piperazine derivative, followed by the introduction of a thienylsulfonyl group. One common method involves the use of thiophene-2-sulfonyl chloride as the sulfonylating agent. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine-pyrimidine derivative.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced piperazine-pyrimidine compounds, and various substituted pyrimidines .

Scientific Research Applications

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylsulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Piperazine Substitution Patterns

The piperazinylpyrimidine scaffold is shared among several analogs, but substituent variations lead to distinct pharmacological profiles:

Compound Name Substituent on Piperazine Molecular Weight Key Properties/Applications Reference
2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine 2-Thienylsulfonyl ~337.4 (estimated) Hypothesized CNS activity, metabolic stability due to sulfonyl group
Lesopitron (2-{4-[4-(4-Chloro-1-pyrazolyl)butyl]-1-piperazinyl}pyrimidine) 4-Chloropyrazole-butyl chain 388.89 Anxiolytic agent; industrial-scale synthesis via one-step condensation
2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine 4-Bromobutyl 299.21 Alkyl halide substituent may enhance reactivity in cross-coupling reactions
2-[4-(4-Nitrophenylsulfonyl)-1-piperazinyl]pyrimidine 4-Nitrophenylsulfonyl ~357.4 Strong electron-withdrawing nitro group; potential protease inhibition
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Methanesulfonyl and morpholine 494.19 Kinase inhibition; sulfonyl group improves solubility
Key Observations:
  • Sulfonyl vs.
  • Sulfonyl Diversity : Compared to methanesulfonyl () and nitrophenylsulfonyl () analogs, the thienylsulfonyl group may reduce metabolic oxidation risks while retaining solubility-enhancing properties .

Biological Activity

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and related research findings.

The biological activity of 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine primarily involves its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been investigated for its antiviral properties, particularly against the chikungunya virus (CHIKV) and other pathogens.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit potent antiviral activity. For instance, structural modifications have been shown to enhance efficacy against CHIKV, with selectivity indices indicating favorable therapeutic windows. In vitro assays demonstrated that certain analogs possess IC50 values in the low micromolar range, highlighting their potential as antiviral agents .

Immunosuppressive Activity

Another area of investigation is the immunosuppressive properties of related thieno[2,3-d]pyrimidine analogs. These compounds have shown promising results in mixed lymphocyte reaction (MLR) assays, with some exhibiting IC50 values as low as 66 nM . This suggests potential applications in autoimmune diseases or transplant rejection scenarios.

Structure-Activity Relationship (SAR)

A comprehensive SAR study has revealed that modifications to the piperazine and pyrimidine moieties significantly impact biological activity. For example:

  • Substituting different groups on the thienyl ring can enhance antiviral potency.
  • The presence of specific functional groups influences receptor binding affinity and selectivity.

Case Studies

  • Chikungunya Virus Inhibition : A series of 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine derivatives were synthesized and tested for their ability to inhibit CHIKV replication. The most effective compounds demonstrated high selectivity and low cytotoxicity in human cell lines .
  • Immunosuppressive Effects : A set of thieno[2,3-d]pyrimidine derivatives were evaluated for immunosuppressive activity using MLR assays. The most potent compound exhibited significant inhibition of T-cell proliferation, suggesting its potential for therapeutic use in immune modulation .

Data Tables

Compound NameActivity TypeIC50 Value (µM)Selectivity Index
Compound AAntiviral (CHIKV)0.859.83
Compound BImmunosuppressive0.066N/A
Compound CAntiviral (Dengue)1.57.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.